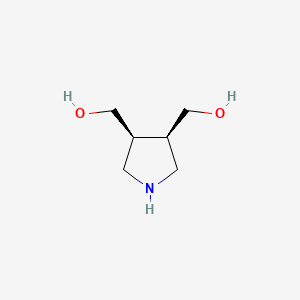
cis-Pyrrolidine-3,4-diyldimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
The synthesis of cis-Pyrrolidine-3,4-diyldimethanol typically involves the reduction of pyrrolidine derivatives. One common method is the catalytic hydrogenation of pyrrolidine-3,4-dione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 25-50°C. Industrial production methods may involve similar catalytic processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
cis-Pyrrolidine-3,4-diyldimethanol undergoes various chemical reactions, including:
科学的研究の応用
cis-Pyrrolidine-3,4-diyldimethanol has several scientific research applications:
作用機序
The mechanism of action of cis-Pyrrolidine-3,4-diyldimethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the pyrrolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
cis-Pyrrolidine-3,4-diyldimethanol can be compared with other similar compounds, such as:
trans-Pyrrolidine-3,4-diyldimethanol: This isomer has the hydroxymethyl groups in a trans configuration, leading to different chemical and biological properties.
Pyrrolidine-3,4-dione: The precursor compound used in the synthesis of this compound.
Pyrrolidine derivatives: Various derivatives of pyrrolidine with different functional groups and configurations, each with unique properties and applications.
特性
CAS番号 |
848616-45-5 |
|---|---|
分子式 |
C6H13NO2 |
分子量 |
131.17 g/mol |
IUPAC名 |
[(2R)-1-(hydroxymethyl)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c8-4-6-2-1-3-7(6)5-9/h6,8-9H,1-5H2/t6-/m1/s1 |
InChIキー |
JOXFRTIMRUMHML-ZCFIWIBFSA-N |
SMILES |
C1C(C(CN1)CO)CO |
異性体SMILES |
C1C[C@@H](N(C1)CO)CO |
正規SMILES |
C1CC(N(C1)CO)CO |
ピクトグラム |
Corrosive; Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















